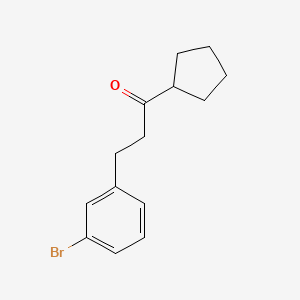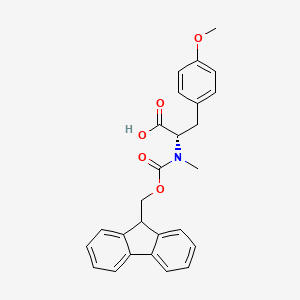
Fmoc-N-Methyl-O-Methyl-L-Tyrosin
Übersicht
Beschreibung
Fmoc-N-methyl-O-methyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The Fmoc-N-methyl-O-methyl-L-tyrosine molecule contains a total of 57 atoms. There are 25 Hydrogen atoms, 26 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It contains total 60 bonds; 35 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
The molecular weight of Fmoc-N-methyl-O-methyl-L-tyrosine is 431.48 . The molecule has a chemical formula of C26H25NO5 .Wissenschaftliche Forschungsanwendungen
Fmoc-N-Methyl-O-Methyl-L-Tyrosin Anwendungen
Festphasenpeptidsynthese (SPPS): this compound wird in der SPPS eingesetzt, einem Verfahren zur Peptidsynthese, bei dem die C-terminale Aminosäure des Peptids an ein unlösliches Harz gebunden ist. Diese Verbindung kann verwendet werden, um Modifikationen einzuführen, die die Stabilität des Peptids erhöhen oder seine biologische Aktivität verändern .
Verbesserte biologische Aktivität: Die Einarbeitung von N-methylierten Aminosäuren wie this compound in Peptide kann zu einer höheren Resistenz gegenüber Proteolyse führen, was möglicherweise zu einer verbesserten oralen Aktivität und einer längeren Wirkdauer für Peptid-basierte Medikamente führt .
Pharmazeutika: Als Zwischenprodukt in der pharmazeutischen Synthese kann diese Verbindung zur Entwicklung neuer Medikamente mit verbesserten Eigenschaften wie erhöhter Stabilität oder Wirksamkeit beitragen .
Agrochemikalien: In der Agrochemie kann this compound als Zwischenprodukt bei der Herstellung von Verbindungen dienen, die Pflanzen vor Schädlingen oder Krankheiten schützen .
Farbstoffindustrie: Die Rolle dieser Verbindung bei der Synthese von Farbstoffen könnte aufgrund ihres Potenzials, Farbstoffmolekülen bestimmte Eigenschaften wie Lichtechtheit oder Farbstabilität zu verleihen, von Bedeutung sein .
Forschung & Entwicklung: In der Forschung und Entwicklung kann this compound zur Synthese von Peptiden für verschiedene Forschungsanwendungen verwendet werden, darunter Krebsdiagnostik und -behandlung, Entwicklung von Antibiotika, Epitop-Mapping, Antikörperproduktion und Impfstoffdesign .
Synthese von Aminosäurederivaten: Es kann verwendet werden, um andere Aminosäurederivate zu synthetisieren, die in der Forschung und Industrie wertvoll sind, um eine große Bandbreite an bioaktiven Molekülen zu erzeugen .
Verbesserung der Peptidstabilität: Die Einführung von N-methylierten Aminosäuren in Peptide ist eine Strategie, um ihre metabolische Stabilität zu verbessern, was für therapeutische Peptide entscheidend ist, die eine längere Halbwertszeit in biologischen Systemen benötigen .
Wirkmechanismus
Target of Action
Fmoc-N-methyl-O-methyl-L-tyrosine, also known as Fmoc-Nalpha-methyl-O-methyl-L-tyrosine, is a biochemical used in proteomics research . It is an Fmoc protected tyrosine derivative that is potentially useful for solid phase peptide synthesis techniques . The primary targets of this compound are the proteins that are being synthesized in the proteomics research.
Mode of Action
The Fmoc group in Fmoc-N-methyl-O-methyl-L-tyrosine is a protecting group used in solid-phase peptide synthesis. It protects the amino acid residues during the synthesis process. The Fmoc group is rapidly removed by base . This allows the amino acid to participate in the peptide bond formation during the synthesis process.
Biochemical Pathways
Fmoc-N-methyl-O-methyl-L-tyrosine is involved in the biochemical pathway of peptide synthesis. It is used to synthesize peptides via solid phase synthesis . The downstream effects of this pathway include the formation of peptides that can be used in various biological research and therapeutic applications.
Pharmacokinetics
As a compound used in proteomics research and peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-N-methyl-O-methyl-L-tyrosine are not typically relevant in the traditional sense. Instead, its stability, reactivity, and solubility are more pertinent. For instance, it is soluble in DMF (Dimethylformamide) .
Action Environment
The action of Fmoc-N-methyl-O-methyl-L-tyrosine is influenced by several environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc group. Basic conditions are required for the removal of the Fmoc group . Additionally, the temperature can also influence the stability and reactivity of the compound. It is recommended to store the compound at temperatures between +2°C to +8°C .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)


![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
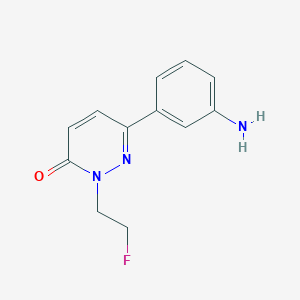
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

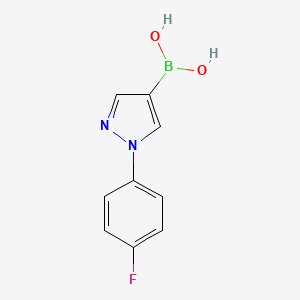
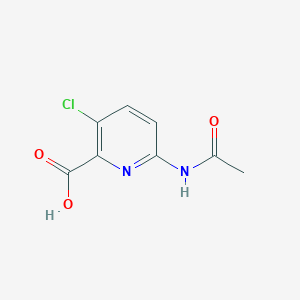
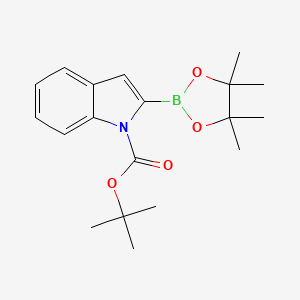
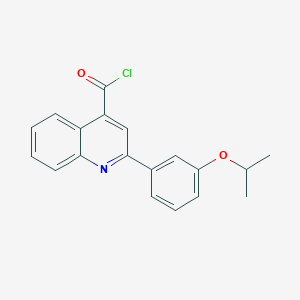
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
